molecular formula C7H12N4O2 B3059182 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS No. 95095-45-7

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B3059182
CAS No.: 95095-45-7
M. Wt: 184.2 g/mol
InChI Key: GQXNFCHYUSTORT-UHFFFAOYSA-N
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Description

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes two amino groups, a hydroxyethyl group, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The industrial synthesis also emphasizes the importance of purity and consistency, which are achieved through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-hydroxypyrimidine: Similar in structure but lacks the hydroxyethyl group.

    5-Amino-2,4,6-trimethylpyrimidine: Contains additional methyl groups but lacks the hydroxyethyl group.

    2,4-Diamino-5-methylpyrimidine: Similar but lacks the hydroxyethyl group.

Uniqueness

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(9)7(8)10-4/h12H,2-3,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXNFCHYUSTORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)N)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538877
Record name 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95095-45-7
Record name 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 13.6 g of aminoguanidine bicarbonate and 12.8 g of 2-acetyl butyrolactone in 80 ml of n-butanol was heated at reflux until a clear solution was obtained. This solution was cooled, evaporated to dryness in vacuo and the residue was triturated with 200 ml of a 50/50 ether-chloroform mixture, giving 12 g of the desired intermediate, mp 126°-135° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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